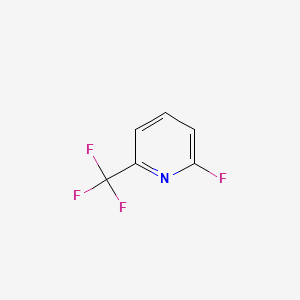

2-Fluoro-6-(trifluoromethyl)pyridine

Descripción

The exact mass of the compound 2-Fluoro-6-Trifluoromethylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOIOCQPMHHDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371405 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94239-04-0 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94239-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-trifluoromethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094239040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, make it a highly versatile intermediate for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic reactivity, and its applications, with a focus on the scientific rationale behind its use in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] The strategic placement of the highly electronegative fluorine atom and the potent electron-withdrawing trifluoromethyl group significantly influences the molecule's physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₄N | [2] |

| Molecular Weight | 165.09 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 121.6 ± 35.0 °C (at 760 mmHg) | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Solubility | Good solubility in organic solvents; low solubility in water. | [1] |

| LogP | 1.65 | [1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While experimentally obtained spectra are the gold standard, the following provides an overview of the expected spectral characteristics based on the analysis of similar fluorinated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of structural information.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.[3] The chemical shifts provide insight into the electronic environment of the fluorine nuclei.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[4]

-

C=N and C=C stretching: Vibrations associated with the pyridine ring will appear in the 1600-1400 cm⁻¹ region.[4]

-

C-F stretching: The C-F bond of the fluorine substituent and the CF₃ group will give rise to strong absorption bands, typically in the 1350-1000 cm⁻¹ range.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents. This high degree of electrophilicity makes the molecule particularly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is an excellent leaving group in these reactions, readily displaced by a wide range of nucleophiles.[5][6] This reactivity is a cornerstone of its utility as a synthetic intermediate.

The general mechanism for the SNAr reaction is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the fluoride ion.[7]

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 equivalents) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Addition of Substrate: Add this compound (1.0 equivalent) to the stirred mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[7]

Lithiation

While less common than SNAr, the pyridine ring of this compound can be deprotonated at the 3-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This forms a lithiated intermediate that can react with various electrophiles, allowing for functionalization at a different position on the ring.

Experimental Protocol: Lithiation and Reaction with an Electrophile

-

LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes at -78 °C to generate LDA in situ.[1]

-

Lithiation: To the freshly prepared LDA solution, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.[1]

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction and Work-up: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified, typically by column chromatography.

Caption: Workflow for the lithiation of this compound.

Applications in Drug Discovery and Agrochemicals

The unique physicochemical properties imparted by the fluoro- and trifluoromethyl groups make this compound a highly sought-after intermediate in the pharmaceutical and agrochemical industries.[8]

Rationale for Use

The incorporation of the this compound moiety into a larger molecule can have several beneficial effects:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[9]

-

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its oral bioavailability.[5][9]

-

Modulation of pKa: The electron-withdrawing nature of the substituents can significantly lower the pKa of nearby functional groups, which can be crucial for optimizing binding interactions with biological targets.

-

Improved Binding Affinity: The fluorine and trifluoromethyl groups can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.[5]

Examples of Applications

-

Pharmaceuticals: This building block is utilized in the synthesis of a variety of therapeutic agents, including antiviral and anticancer drugs.[5] Its ability to serve as a scaffold for diverse functionalization via SNAr reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]

-

Agrochemicals: this compound is a key intermediate in the production of modern fungicides and herbicides.[1][8] For example, it is a precursor to the fungicide picoxystrobin.[10] The resulting agrochemicals often exhibit high efficacy and, in some cases, improved environmental profiles.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or inhaled.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its distinct electronic and physical properties, driven by the strategic placement of fluorine and trifluoromethyl groups, provide medicinal and agrochemical chemists with a valuable tool for the design and synthesis of novel, high-performance molecules. A thorough understanding of its reactivity, particularly its propensity for nucleophilic aromatic substitution, is key to unlocking its full potential in research and development.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)pyridine

This guide provides a comprehensive technical overview of 2-Fluoro-6-(trifluoromethyl)pyridine, a pivotal fluorinated building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, underpinned by established safety and handling protocols.

Core Molecular and Physical Properties

This compound, with the CAS number 94239-04-0, is a colorless to light yellow liquid at room temperature.[1] Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on a pyridine ring, imparts a distinct set of properties that are highly sought after in the synthesis of complex molecules.

The molecular formula of this compound is C₆H₃F₄N, and it has a molecular weight of 165.09 g/mol .[2][3] The presence of the highly electronegative fluorine atom and the strong electron-withdrawing trifluoromethyl group significantly influences the electronic nature of the pyridine ring, rendering it electron-deficient. This electronic characteristic is the cornerstone of its reactivity and utility in synthetic organic chemistry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₄N | [2][3] |

| Molecular Weight | 165.09 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 143.0 ± 0.5 °C at 101.325 kPa | [5] |

| Melting Point | -15.2 °C | [5] |

| Density | 1.40 g/cm³ at 20±0.5°C | [5] |

| Flash Point | 50 ± 2°C | [5] |

| Vapor Pressure | 17.4 ± 0.2 mmHg at 25°C | [3] |

| Solubility | Good solubility in organic solvents, low in water.[3] | |

| pKa | -5.11 ± 0.12 (Predicted) | [6] |

| LogP | 1.65 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process for its availability as a key intermediate. Several synthetic routes have been developed, with a common industrial method involving the fluorination of a chlorinated precursor.

One established method involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine.[1][7] This reaction is typically carried out using a fluorinating agent such as anhydrous hydrogen fluoride, often in the presence of a catalyst like ferric chloride or antimony halides.[1][8] The reaction proceeds at elevated temperatures and pressures.[1][8]

The rationale behind this approach lies in the stepwise halogen exchange (Halex) reaction. The chlorine atoms on both the pyridine ring and the trichloromethyl group are sequentially replaced by fluorine atoms. The use of a catalyst facilitates this exchange by activating the C-Cl bond.

An alternative industrial approach involves the simultaneous vapor-phase chlorination and fluorination of picoline derivatives at high temperatures over a transition metal-based catalyst.[9]

Experimental Protocol: Synthesis via Halogen Exchange

-

Reactor Preparation: A pressure-resistant reactor is thoroughly dried under vacuum.

-

Charging Reactants: At 0°C, 2-chloro-6-(trichloromethyl)pyridine, anhydrous hydrogen fluoride, and a catalyst (e.g., ferric chloride) are carefully added to the reactor.[1] A solvent may also be used.[1]

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 170°C) and stirred for a set duration (e.g., 4 hours).[1] The reaction progress is monitored by gas chromatography (GC).[1]

-

Work-up: After cooling to room temperature, the reaction mixture is cautiously neutralized with a saturated sodium carbonate solution to an alkaline pH.[1]

-

Extraction and Purification: The product is extracted with an organic solvent, such as ethyl acetate. The organic layer is then dried and the solvent removed by rotary evaporation to yield the crude product.[1] Final purification is typically achieved through distillation.[7]

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The unique electronic properties of this compound dictate its reactivity. The electron-deficient nature of the pyridine ring makes the fluorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is a key feature exploited in the synthesis of more complex molecules.

Due to these properties, this compound is a valuable intermediate in several key industries:

-

Agrochemicals: It is a crucial building block for the synthesis of fungicides, such as picoxystrobin, and herbicides.[3][9][10] The trifluoromethylpyridine moiety is a common feature in many modern crop protection agents.[9]

-

Pharmaceuticals: This compound serves as an important intermediate in the synthesis of various drug molecules, particularly in the development of antiviral and anticancer agents.[3][9]

-

Materials Science: Its distinct electronic properties make it a candidate for the synthesis of high-performance polymers and optoelectronic materials.[3]

Caption: Key application areas for this compound.

Safety, Handling, and Storage

As a flammable and hazardous chemical, proper safety protocols are imperative when handling this compound.

GHS Hazard Statements:

-

H412: Harmful to aquatic life with long lasting effects.[2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][11] Use explosion-proof electrical and ventilating equipment.[5][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] Respiratory protection may be necessary depending on the exposure.[5]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][11] Ground and bond containers during transfer to prevent static discharge.[5][11] Use non-sparking tools.[5][11] Avoid breathing vapors and contact with skin and eyes.[11] Do not eat, drink, or smoke when using this product.[5][11]

-

Storage: Store in a cool, well-ventilated place.[5] Keep the container tightly closed.[5][11] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]

In case of accidental exposure, it is crucial to seek immediate medical attention.[5] For spills, remove all ignition sources and contain the spill with an inert absorbent material.[11]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Huimeng Bio-tech [huimengchem.cn]

- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-Fluoro-6-trifluoromethylpyridine | 94239-04-0 [chemicalbook.com]

- 7. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]

- 8. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Data for 2-Fluoro-6-(trifluoromethyl)pyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluoro-6-(trifluoromethyl)pyridine (C₆H₃F₄N), a critical building block in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for acquiring and interpreting NMR, IR, and MS spectra.

Introduction to this compound

This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound.[2][3] The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable synthon in medicinal chemistry.[1][4] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.[5] The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a wealth of structural information through chemical shifts, spin-spin coupling, and signal integrations.[6][7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will deshield these protons, causing them to resonate at a relatively high frequency (downfield).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 8.0, ⁴J(H3-F) ≈ 5.0 |

| H-4 | 7.9 - 8.1 | Triplet (t) | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 8.0 |

| H-5 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.0, ⁴J(H5-CF3) ≈ 1.0 |

Causality behind Predictions: The chemical shifts are estimated based on the known effects of electron-withdrawing groups on aromatic systems. The multiplicities arise from spin-spin coupling with adjacent protons and fluorine atoms. The coupling constants are typical for pyridyl systems and long-range fluorine-proton couplings.[9]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will exhibit six signals, one for each carbon atom in the molecule. The carbon atoms directly bonded to fluorine and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-2 | 160 - 165 | Doublet (d) | ¹J(C2-F) ≈ 240-260 |

| C-3 | 115 - 120 | Doublet (d) | ²J(C3-F) ≈ 35-45 |

| C-4 | 140 - 145 | Singlet (s) | - |

| C-5 | 120 - 125 | Quartet (q) | ³J(C5-CF3) ≈ 3-5 |

| C-6 | 145 - 150 | Quartet (q) | ²J(C6-CF3) ≈ 30-40 |

| CF₃ | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 |

Expertise & Experience: The large one-bond C-F coupling constants (¹J) are a hallmark of fluorinated organic compounds.[10] The smaller, long-range couplings (²J, ³J) provide valuable connectivity information. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[11]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][12][13] For this compound, two distinct signals are expected.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C2-F | -70 to -80 | Quartet (q) | ⁵J(F-CF3) ≈ 15-25 |

| C6-CF₃ | -65 to -75 | Doublet (d) | ⁵J(CF3-F) ≈ 15-25 |

Authoritative Grounding: The chemical shift of the CF₃ group is predicted based on data for similar aromatic trifluoromethyl compounds, such as 2-(Trifluoromethyl)pyridine, which exhibits a singlet at approximately -68 ppm.[9][14] The fluorine at the C-2 position is expected to be in a similar region. The through-space coupling between the C2-F and the C6-CF₃ group is anticipated to result in the observed multiplicities.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the aromatic region (approx. 0-10 ppm).

-

Set the number of scans to 16 or higher for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 0-200 ppm.

-

Employ a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -90 ppm).

-

Use a small number of scans (e.g., 16) due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1450 | C=C and C=N ring stretching | Strong-Medium |

| 1300-1100 | C-F (aromatic) and C-F (trifluoromethyl) stretches | Strong |

| 800-700 | C-H out-of-plane bending | Strong |

Trustworthiness: The presence of strong absorption bands in the 1300-1100 cm⁻¹ region is a highly reliable indicator of C-F bonds.[2] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, a characteristic of sp² hybridized C-H bonds.[16] The pyridine ring vibrations will be observed in the 1600-1450 cm⁻¹ range.[3][17]

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 165, corresponding to the molecular weight of this compound.[2]

-

Key Fragmentation Pathways:

-

Loss of F•: A peak at m/z 146, resulting from the loss of a fluorine radical from the trifluoromethyl group.

-

Loss of CF₃•: A significant peak at m/z 96, corresponding to the loss of the trifluoromethyl radical. This is often a favorable fragmentation pathway for trifluoromethyl-substituted aromatics.[18]

-

Formation of CF₃⁺: A characteristic fragment at m/z 69, corresponding to the trifluoromethyl cation.[18]

-

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Relationships

Caption: Overview of spectroscopic techniques for analyzing this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. biophysics.org [biophysics.org]

- 9. rsc.org [rsc.org]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. spectrabase.com [spectrabase.com]

- 15. m.youtube.com [m.youtube.com]

- 16. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mjfas.utm.my [mjfas.utm.my]

- 18. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

solubility and stability of 2-Fluoro-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 94239-04-0), a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2][3] Its utility is derived from a unique molecular architecture, where the interplay between the electron-deficient pyridine ring, a highly electronegative fluorine atom, and a lipophilic trifluoromethyl group dictates its reactivity and physical properties.[4] This document details the compound's solubility profile in aqueous and organic media, outlines its stability under various environmental stressors, and provides validated experimental protocols for researchers, scientists, and drug development professionals to ensure its effective and safe application.

Introduction and Molecular Overview

This compound is a colorless to light yellow liquid at ambient temperature.[1][2][5] The molecule's core is a pyridine ring, an aromatic heterocycle that imparts basicity through the lone pair of electrons on the nitrogen atom.[5] This core is substituted at the C2 and C6 positions with two key functional groups:

-

Fluorine (F) Atom: Located at the C2 position, this highly electronegative atom serves as a reactive site. Due to the electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent leaving group for introducing diverse functionalities.[2][6]

-

Trifluoromethyl (-CF₃) Group: Positioned at C6, this group is a powerful electron-withdrawing and highly lipophilic moiety.[4][7] Its presence significantly impacts the compound's electronic properties, enhances metabolic stability, and increases its solubility in nonpolar environments, which can improve membrane permeability and bioavailability in derivative drug candidates.[6]

This unique combination of features makes this compound a cornerstone building block for synthesizing a wide array of complex molecules, including picoxystrobin fungicide and other active ingredients in medicine and crop science.[1][8]

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and reaction design. The data below has been consolidated from authoritative safety and technical data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₄N | [1][9] |

| Molecular Weight | 165.09 g/mol | [1][5][9] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Density | 1.40 ± 0.1 g/cm³ at 20°C | [1][5] |

| Boiling Point | 121.6 ± 35.0 °C at 760 mmHg | [5] |

| Melting Point | -15.2 °C | [1] |

| Flash Point | 27.3 - 50 ± 2°C (Flammable Liquid, Cat. 3) | [1][5] |

| Vapor Pressure | 17.4 ± 0.2 mmHg at 25°C | [5] |

| LogP (n-octanol/water) | 1.65 - 1.83 at 25°C | [1][5] |

Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

Quantitative and Qualitative Solubility

The solubility of this compound is dictated by its predominantly nonpolar character, offset by the minor polarity of the pyridine nitrogen.

| Solvent Type | Solvent Examples | Solubility | Rationale |

| Aqueous | Water | Slightly soluble (0.19% at 25±1°C)[1] | The hydrophobic trifluoromethyl group and aromatic ring limit miscibility. The pyridine nitrogen offers a site for hydrogen bonding, but this is insufficient to overcome the molecule's low polarity. |

| Organic | Methylene Chloride (MDC), Methanol (MeOH), Acetone, Tetrahydrofuran (THF) | Good solubility / Soluble[1][5] | The compound's low polarity and lipophilic nature, enhanced by the -CF₃ group, allow for favorable intermolecular interactions with a wide range of common organic solvents. |

Causality Behind Solubility Characteristics

The observed solubility profile is a direct consequence of the "like dissolves like" principle. The large, nonpolar surface area of the fluorinated pyridine ring makes it energetically favorable to interact with nonpolar organic solvent molecules. Conversely, disrupting the strong hydrogen-bonding network of water to accommodate the molecule is energetically unfavorable, resulting in low aqueous solubility. The partition coefficient (LogP) of ~1.8 confirms this preference for a lipophilic environment over an aqueous one.[1][5]

Experimental Protocol: Gravimetric Determination of Solubility

To provide a self-validating and reproducible method for quantifying solubility in novel solvent systems, the following gravimetric protocol is recommended. This method is considered a gold standard for its accuracy.[10]

Objective: To accurately determine the solubility of this compound in a given solvent at a specified temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed, pre-weighed glass vial containing a known volume of the test solvent (e.g., 5 mL). The excess solid ensures that equilibrium saturation is achieved.

-

Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C).

-

-

Equilibration:

-

Agitate the mixture for a minimum of 24-48 hours.[10] This extended period is crucial to ensure the system reaches thermodynamic equilibrium, a common pitfall in solubility studies.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

-

Solvent Evaporation:

-

Transfer the filtered aliquot to a pre-weighed, dry evaporating dish.

-

Completely evaporate the solvent under controlled conditions, such as a vacuum oven at a temperature well below the compound's boiling point, to prevent loss of the analyte.

-

-

Quantification and Calculation:

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

-

-

Caption: Gravimetric solubility determination workflow.

Stability Profile

Understanding the chemical stability of this compound is paramount for ensuring safety, determining appropriate storage conditions, and predicting shelf-life.

General Stability and Conditions to Avoid

The compound is considered stable under recommended storage conditions (room temperature, tightly sealed container, in a dry, well-ventilated place).[5][11] However, several conditions can lead to decomposition:

-

Thermal Stress: Avoid high temperatures, heat, sparks, and open flames.[1][12] The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1][12]

-

Chemical Incompatibility: The compound is incompatible with strong oxidizing agents.[1][12]

-

Extreme pH: Decomposition may occur under strong acid or strong base conditions.[5]

-

Moisture and Light: To prevent hydrolysis and potential photolytic degradation, the compound should be protected from moisture and excessive light.[1]

Degradation Pathways and Hazardous Products

In the event of decomposition, particularly during combustion, the molecule can break down to release highly toxic and irritating fumes.[1][12] The primary hazardous decomposition products include:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF): This is a highly toxic and corrosive gas produced during combustion, posing a significant inhalation hazard.[1]

The formation of HF results from the breakdown of the C-F bonds in the trifluoromethyl group under high-energy conditions.

Experimental Protocol: Chemical Stability Assessment (ICH Guideline Framework)

A robust stability study is essential for regulatory purposes and to establish a reliable re-test period or shelf-life.[13][14] The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[13]

Objective: To evaluate the stability of this compound under various environmental conditions and identify potential degradation products.

Methodology:

-

Batch Selection and Preparation:

-

Stress Testing (Forced Degradation):

-

Purpose: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[17]

-

Conditions:

-

Hydrolysis: Expose the compound in solution across a wide range of pH values (e.g., pH 2, 7, 9) at elevated temperatures.

-

Oxidation: Treat the compound with an oxidative agent (e.g., 3% hydrogen peroxide).

-

Thermal: Expose the solid or liquid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[17]

-

Photostability: Expose the compound to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m². Use a dark control stored under the same conditions for comparison.[17][18]

-

-

-

Accelerated and Long-Term Stability Testing:

-

Analytical Monitoring:

-

At each time point, analyze the samples using a validated, stability-indicating analytical method (typically HPLC or GC).

-

Monitor for changes in appearance, assay (potency), and the formation of degradation products.[17]

-

Caption: Workflow for chemical stability assessment.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. WO2015151116A2 - Process for producing this compound compounds - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. This compound - Huimeng Bio-tech [huimengchem.cn]

- 6. nbinno.com [nbinno.com]

- 7. scispace.com [scispace.com]

- 8. 2-Fluoro-6-Trifluoromethylpyridine [jubilantingrevia.com]

- 9. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. www3.paho.org [www3.paho.org]

- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 16. westgard.com [westgard.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ema.europa.eu [ema.europa.eu]

The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone in modern medicinal chemistry, agrochemical science, and materials engineering. The strategic incorporation of a trifluoromethyl group onto a pyridine ring imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which collectively contribute to improved biological activity and material performance. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylpyridine derivatives. We will delve into the principal synthetic strategies, offering detailed, field-proven experimental protocols. Furthermore, this guide will explore the pivotal role of TFMP derivatives in the development of innovative pharmaceuticals, next-generation agrochemicals, and high-performance materials, supported by quantitative data and mechanistic insights.

The Trifluoromethyl Group: A Privileged Moiety in Molecular Design

The trifluoromethyl (CF3) group is a powerful tool in the arsenal of the medicinal and materials chemist. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly influences the electronic properties of the parent molecule. Unlike a single fluorine atom, the CF3 group is considered a purely electron-withdrawing group, with a Hammett constant (σp) of 0.54, which can profoundly impact reaction mechanisms and molecular interactions.[1] This electronic perturbation can enhance binding affinities to biological targets and tune the optical and electronic properties of materials.

Moreover, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, a critical factor in drug design. The substitution of a methyl group with a trifluoromethyl group can also block metabolic oxidation at that position, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2] The C-F bond is also stronger than a C-H bond, contributing to the overall chemical and thermal stability of the molecule.[3]

Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main approaches: the modification of a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Introduction of a Trifluoromethyl Group onto a Pyridine Ring

This approach involves the direct or indirect introduction of a CF3 group onto a pyridine scaffold.

Historically, one of the most common industrial methods for synthesizing trifluoromethylpyridines is the halogen exchange reaction of a trichloromethylpyridine with a fluoride source, such as hydrogen fluoride (HF) or a metal fluoride.[1][4][5] This method is particularly effective for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange [6][7][8]

This protocol outlines a typical industrial approach for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for several agrochemicals.

-

Step 1: Chlorination of 2-chloro-5-(chloromethyl)pyridine.

-

In a suitable reactor equipped for gas inlet and heating, 2-chloro-5-(chloromethyl)pyridine is heated.

-

Chlorine gas is introduced into the reactor at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 78-80°C).

-

The progress of the reaction is monitored by gas chromatography (GC) until the starting material is consumed, yielding 2-chloro-5-(trichloromethyl)pyridine.

-

-

Step 2: On-ring Chlorination.

-

The crude 2-chloro-5-(trichloromethyl)pyridine is transferred to a separate reactor.

-

A Lewis acid catalyst, such as antimony trichloride (SbCl3), is added.

-

Chlorine gas is again introduced while heating the mixture to facilitate the chlorination of the pyridine ring, affording 2,3-dichloro-5-(trichloromethyl)pyridine.

-

-

Step 3: Fluorination.

-

The resulting 2,3-dichloro-5-(trichloromethyl)pyridine is transferred to a fluorination reactor.

-

Anhydrous hydrogen fluoride (HF) is added. The reaction is conducted under pressure and at elevated temperatures (e.g., 150-250°C).

-

The reaction mixture is then carefully worked up by washing and distillation to yield the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

-

Self-Validation and Causality: The multi-step nature of this process allows for purification at intermediate stages, ensuring the quality of the final product. The choice of a Lewis acid catalyst in the on-ring chlorination step is crucial for activating the pyridine ring towards electrophilic substitution. The high temperatures and pressures in the fluorination step are necessary to drive the halogen exchange reaction to completion.

More recently, methods for the direct trifluoromethylation of C-H bonds on the pyridine ring have gained prominence. These reactions often employ radical or nucleophilic trifluoromethylating reagents and can offer more regioselective and atom-economical routes to trifluoromethylated pyridines.[9] Reagents such as Togni's reagent (a hypervalent iodine compound) are frequently used for this purpose.[9][10][11][12][13]

Experimental Protocol: Direct C-H Trifluoromethylation of a Pyridine Derivative using Togni's Reagent [11][13]

This protocol provides a general procedure for the direct trifluoromethylation of an electron-rich pyridine derivative.

-

Reaction Setup:

-

To a solution of the pyridine substrate in a suitable solvent (e.g., DMF), add a copper(I) catalyst (e.g., CuI).

-

Add Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).

-

The reaction is typically stirred at room temperature.

-

-

Work-up and Purification:

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

-

Causality and Self-Validation: The use of a copper catalyst is often essential to facilitate the generation of the trifluoromethyl radical from Togni's reagent. The reaction conditions are generally mild, which allows for the tolerance of a wide range of functional groups. The purity of the final product is ensured by chromatographic purification.

Pyridine Ring Construction from Trifluoromethylated Building Blocks (Cyclocondensation)

An alternative and highly versatile strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach allows for the synthesis of a wide variety of substituted trifluoromethylpyridines that may be difficult to access through direct functionalization.[1][4]

Experimental Protocol: Cyclocondensation Synthesis of a Trifluoromethylpyridine Derivative [14][15]

This protocol illustrates the synthesis of a trifluoromethyl-substituted pyridine via the cyclocondensation of a trifluoromethyl-containing enone with an enamine.

-

Reaction Setup:

-

A mixture of a trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) and an enamine (e.g., 3-aminocrotononitrile) is heated in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., piperidine).

-

The reaction is refluxed for several hours and monitored by TLC.

-

-

Work-up and Purification:

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water.

-

The organic layer is dried and concentrated.

-

The product is purified by recrystallization or column chromatography.

-

-

Causality and Self-Validation: The base catalyzes the initial Michael addition of the enamine to the enone, followed by an intramolecular cyclization and dehydration to form the pyridine ring. The choice of reactants directly determines the substitution pattern of the final product, offering a high degree of synthetic control. Purification by recrystallization often yields highly pure crystalline products.

Applications in Drug Discovery

The trifluoromethylpyridine scaffold is a prominent feature in numerous approved drugs and clinical candidates. The unique properties imparted by the CF3 group often lead to enhanced potency, selectivity, and pharmacokinetic profiles.

Kinase Inhibitors

A significant number of kinase inhibitors incorporate the trifluoromethylpyridine moiety. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The trifluoromethylpyridine scaffold can serve as a key pharmacophore, interacting with the ATP-binding site of kinases.

For instance, derivatives of trifluoromethylpyridine have been investigated as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[16][17][18][19] Structure-activity relationship (SAR) studies have shown that the position of the trifluoromethyl group and the nature of other substituents on the pyridine ring can significantly impact inhibitory activity and selectivity.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Pyridinylimidazole 11 | p38α | Potent | [17] |

| Compound 21 | p38α | Potent | [16] |

Agrochemical Applications

Trifluoromethylpyridine derivatives are integral to the development of modern herbicides, insecticides, and fungicides. Their enhanced biological activity and metabolic stability contribute to more effective and environmentally benign crop protection solutions.

Herbicides

Fluazifop-butyl was one of the first commercially successful herbicides to feature a trifluoromethylpyridine core.[1][4][20] It is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops. Fluazifop-butyl functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses.[1] The synthesis of fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine.[1][4]

Synthetic Workflow for Fluazifop-butyl

Caption: Synthetic pathway for the herbicide Fluazifop-butyl.

Materials Science: Engineering High-Performance Materials

The unique electronic and physical properties of trifluoromethylpyridine derivatives make them attractive building blocks for advanced materials, particularly in the fields of organic electronics and high-performance polymers.

Organic Light-Emitting Diodes (OLEDs)

Trifluoromethylpyridine-containing compounds have been investigated as components in OLEDs, serving as host materials, emitters, or electron-transporting materials.[21][22][23] The electron-withdrawing nature of the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, facilitating electron injection and transport. Furthermore, the steric bulk of the CF3 group can disrupt intermolecular packing, leading to amorphous materials with good film-forming properties and high glass transition temperatures, which are desirable for device stability and longevity.[23]

| Material Type | Key Property Enhancement | Reference |

| Platinum(II) complexes with trifluoromethylphenylpyridine ligands | Enhanced luminous and power efficiency in OLEDs | [21] |

High-Performance Polymers

The incorporation of trifluoromethylpyridine units into polymer backbones can lead to materials with exceptional thermal stability, chemical resistance, and desirable dielectric properties. Polyimides containing trifluoromethyl groups, for example, are known for their high glass transition temperatures, low dielectric constants, and low water absorption, making them suitable for applications in microelectronics and aerospace.[24][25][26][27][28]

| Polymer Type | Property | Value | Reference |

| Fluorinated Polyimide | Glass Transition Temperature (Tg) | 202.1°C - 219.7°C | [25] |

| Fluorinated Polyimide | 10% Mass Loss Temperature | 537.0°C - 572.8°C | [25] |

| Fluorinated Polyimide | Water Uptake | 0.55% - 0.63% | [25] |

Purification and Characterization

The successful synthesis of trifluoromethylpyridine derivatives relies on robust purification and characterization techniques to ensure the identity and purity of the final products.

Purification

-

Column Chromatography: This is a standard technique for the purification of trifluoromethylpyridine derivatives, particularly on a laboratory scale. Silica gel is the most common stationary phase, and the eluent is chosen based on the polarity of the compound.

-

Recrystallization: For crystalline solids, recrystallization is an effective method for achieving high purity.[29][30] The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.

-

Melt Crystallization: On an industrial scale, melt crystallization can be an efficient purification method for certain trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine.[31]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable tools for the structural elucidation of trifluoromethylpyridine derivatives.[32][33][34] 19F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[32][33]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

The trifluoromethylpyridine scaffold has firmly established itself as a privileged structural motif in the design and development of advanced molecules for a wide range of applications. Its unique combination of electronic and steric properties provides chemists with a powerful tool to fine-tune the characteristics of pharmaceuticals, agrochemicals, and materials. The synthetic methodologies for accessing these valuable compounds continue to evolve, with a trend towards more efficient and selective direct functionalization techniques. As our understanding of the intricate relationship between molecular structure and function deepens, the importance of trifluoromethylpyridine derivatives is poised to grow even further, paving the way for future innovations in science and technology.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of trifluoromethylated 2 H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pure.psu.edu [pure.psu.edu]

- 20. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]

- 21. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and photophysical studies of chiral fluorescent compounds | PPSM [ppsm.ens-paris-saclay.fr]

- 23. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 30. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 31. researchgate.net [researchgate.net]

- 32. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

hazards and handling precautions for 2-Fluoro-6-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Hazards and Handling of 2-Fluoro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical building block in modern medicinal and agricultural chemistry, prized for its unique electronic properties that can enhance the pharmacological profiles of target molecules.[1][2][3] The incorporation of fluorine and a trifluoromethyl group onto the pyridine scaffold imparts desirable characteristics such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[2][4] However, the same chemical attributes that make this compound a valuable synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound, offering detailed, field-proven insights into its safe handling, storage, and emergency management to empower researchers to utilize this versatile reagent with confidence and security.

Chemical & Physical Properties: A Foundation for Safe Handling

A fundamental understanding of the physicochemical properties of this compound is paramount to anticipating its behavior and implementing appropriate safety measures. This colorless liquid is characterized by its flammability and a density greater than water.[1][5]

| Property | Value | Source |

| Molecular Formula | C₆H₃F₄N | [1][6] |

| Molecular Weight | 165.09 g/mol | [1][6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 143 °C | [5] |

| Melting Point | -15.2 °C | [5] |

| Relative Density | 1.40 at 20°C | [5][7] |

| Solubility | Good solubility in organic solvents; low solubility in water. | [1] |

| Vapor Pressure | 5.6hPa at 25℃ | [8] |

| Stability | Stable under normal conditions. May decompose under strong acid, strong base, or high-temperature conditions. | [1][9] |

The presence of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions.[1][2] This reactivity, while beneficial synthetically, also underscores the need for careful consideration of chemical compatibility.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of its GHS classification is essential for a robust risk assessment.

GHS Pictograms:

-

GHS02: Flame - Indicates a flammable hazard.[7]

-

GHS07: Exclamation Mark - Indicates acute toxicity (harmful), skin and eye irritation, and respiratory irritation.[7]

Signal Word:Warning[6][7]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet and should be strictly adhered to. Key preventative measures include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][7]

-

P240: Ground and bond container and receiving equipment.[5][7]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[5][7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7][10]

-

P270: Do not eat, drink or smoke when using this product.[5][7][10]

-

P271: Use only outdoors or in a well-ventilated area.[5][7][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

Caption: GHS Hazard Classification for this compound.

Toxicological Profile and Routes of Exposure

The primary routes of exposure to this compound are inhalation and ingestion, both of which are harmful.[7] While it is not classified as a skin irritant, prolonged or repeated skin contact should be avoided.[7]

Acute Toxicity:

-

Oral: Harmful if swallowed (Acute Toxicity: Category 4). The oral LD50 in rats is 500 mg/kg.[7] Ingestion may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[7]

-

Inhalation: Harmful if inhaled (Acute Toxicity: Category 4).[7] Inhalation of vapors may cause respiratory irritation.[7]

-

Dermal: The dermal LD50 in rats is >2500 mg/kg, indicating lower toxicity via this route.[7]

Chronic Toxicity:

The chronic health effects of this compound have not been thoroughly investigated.[7] Therefore, it is prudent to minimize exposure and treat the compound with respect.

Risk Assessment and Control Measures: A Proactive Approach to Safety

A thorough risk assessment is a critical prerequisite for any work involving this compound. This process should identify potential hazards, evaluate the risks, and implement appropriate control measures.

Caption: A systematic workflow for risk assessment.

Hierarchy of Controls:

-

Elimination/Substitution: In the context of drug development, substitution may not be feasible due to the specific structural requirements of the target molecule.

-

Engineering Controls: These are the most effective measures for minimizing exposure.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][9] Local exhaust ventilation is preferred to control airborne concentrations.[7]

-

Explosion-Proof Equipment: Due to the flammability of the compound, all electrical equipment, including stirring plates, vacuum pumps, and lighting, must be explosion-proof.[7][9]

-

Grounding and Bonding: To prevent the build-up of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[5][7]

-

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.

-

Training: All personnel handling the compound must receive comprehensive training on its hazards and the established safety protocols.

-

Restricted Access: The areas where the compound is used and stored should be clearly marked, and access should be restricted to authorized personnel.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.

Detailed Protocols for Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[7] A face shield should also be worn when there is a risk of splashing.[11]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile rubber, neoprene) must be worn.[7] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[7][11]

-

Protective Clothing: A flame-retardant lab coat or chemical-resistant apron is required.[5][7] For larger-scale operations, impervious clothing may be necessary.[7]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

Handling Protocol:

-

Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly, and all necessary PPE is readily available. Clear the work area of any unnecessary equipment or chemicals.

-

Dispensing:

-

During Use:

-

Post-Handling:

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][9]

-

The storage area should be a designated flammable liquids storage cabinet or room.[5]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[5][7][9]

-

Store away from incompatible materials, such as strong oxidizing agents.[5][7][9]

Emergency Procedures: Preparedness is Key

Spill Response:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Isolate: Isolate the spill area and shut off all ignition sources.[5]

-

Ventilate: Increase ventilation to the area.

-

Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[5]

-

Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[7][9] If breathing is difficult or stops, provide artificial respiration.[7] Seek immediate medical attention.[7]

-

Skin Contact: If on skin, immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[7][9]

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water.[7] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][7]

Firefighting Measures:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[5] Vapors may travel a considerable distance to a source of ignition and flash back.[5][9] Containers may explode when heated.[9] Combustion may produce highly toxic hydrogen fluoride gas and other hazardous fumes.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

-

Dispose of the compound and its containers in accordance with all applicable local, regional, national, and international regulations.[5][7]

-

Do not dispose of the material down the drain or into the environment.[5][7]

-

Use a licensed hazardous waste disposal company.

Conclusion

This compound is an indispensable tool in the arsenal of the modern chemist. Its strategic use has led to advancements in both medicine and agriculture.[3][12][13] By fostering a deep understanding of its chemical properties and inherent hazards, and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable compound, paving the way for future innovations.

References

- 1. This compound - Huimeng Bio-tech [huimengchem.cn]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2-Fluoro-6-trifluoromethylpyridine | 94239-04-0 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]